2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile
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Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of this compound. One approach involves the condensation of appropriate precursors, such as thiazole derivatives and cyano-containing compounds. Detailed synthetic routes, reaction conditions, and yields can be found in the literature .
Molecular Structure Analysis
The molecular structure of 2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile can be elucidated using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide insights into bond connectivity, functional groups, and overall geometry .
Mechanism of Action
The biological activity of 2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile remains an area of interest. It may exhibit antiviral, antimicrobial, or anticancer properties. Investigating its mode of action involves studying interactions with cellular targets, enzymatic inhibition, and potential pathways .
Properties
IUPAC Name |
2-amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-3-4-1-2-5-6(10-4)12-7(9)11-5/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAMKGBHMZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1C#N)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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